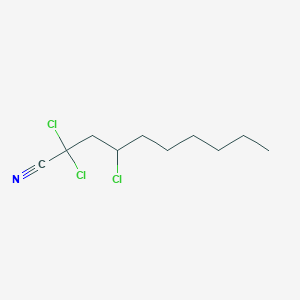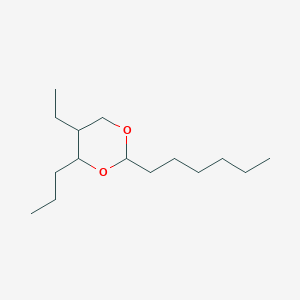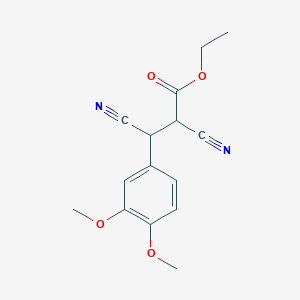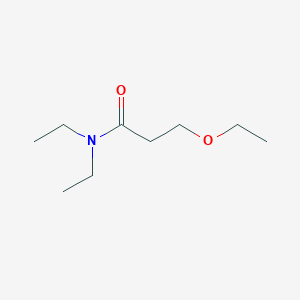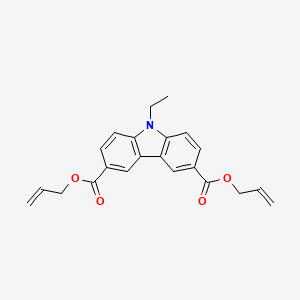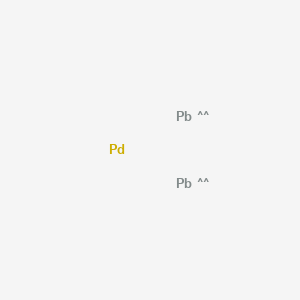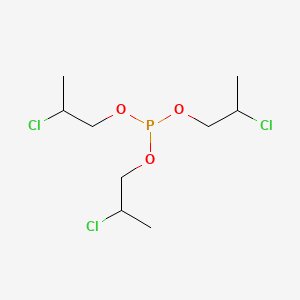
Tris(2-chloropropyl) phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-chloropropyl) phosphite is a chemical compound with the molecular formula C9H18Cl3O3P. It is an organophosphorus compound commonly used as a flame retardant in various materials, including polyurethane foams, textiles, and plastics. The compound is known for its effectiveness in reducing the flammability of materials by promoting char formation and inhibiting the combustion process.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(2-chloropropyl) phosphite is typically synthesized through the reaction of phosphorus trichloride with 2-chloropropanol. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction can be represented as follows:
PCl3+3C3H7ClO→(C3H6ClO)3P+3HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent any unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous processing techniques. The raw materials, phosphorus trichloride and 2-chloropropanol, are fed into the reactor in a controlled manner. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure this compound.
Chemical Reactions Analysis
Types of Reactions
Tris(2-chloropropyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tris(2-chloropropyl) phosphate.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphorous acid and 2-chloropropanol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Hydrolysis: The hydrolysis reaction typically occurs under acidic or basic conditions, with water acting as the nucleophile.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the chlorine atoms in the compound.
Major Products Formed
Oxidation: Tris(2-chloropropyl) phosphate.
Hydrolysis: Phosphorous acid and 2-chloropropanol.
Substitution: Various substituted phosphites depending on the nucleophile used.
Scientific Research Applications
Tris(2-chloropropyl) phosphite has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant additive in polymer chemistry.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Widely used as a flame retardant in the production of textiles, plastics, and other materials to enhance fire safety.
Mechanism of Action
The mechanism by which tris(2-chloropropyl) phosphite exerts its flame-retardant effects involves the formation of a protective char layer on the surface of the material. This char layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases. The compound also promotes the formation of non-flammable gases, such as carbon dioxide and water vapor, which help to dilute the flammable gases and inhibit combustion.
Comparison with Similar Compounds
Similar Compounds
Tris(2-chloroethyl) phosphate: Another organophosphorus flame retardant with similar applications.
Tris(1-chloro-2-propyl) phosphate: A structural isomer with comparable flame-retardant properties.
Tris(2-chloroisopropyl) phosphate: A closely related compound with similar chemical and physical properties.
Uniqueness
Tris(2-chloropropyl) phosphite is unique in its specific combination of chlorine and phosphorus atoms, which contribute to its high flame-retardant efficiency. Its ability to form a stable char layer and promote the formation of non-flammable gases makes it particularly effective in enhancing fire safety in various materials.
Properties
CAS No. |
6145-74-0 |
|---|---|
Molecular Formula |
C9H18Cl3O3P |
Molecular Weight |
311.6 g/mol |
IUPAC Name |
tris(2-chloropropyl) phosphite |
InChI |
InChI=1S/C9H18Cl3O3P/c1-7(10)4-13-16(14-5-8(2)11)15-6-9(3)12/h7-9H,4-6H2,1-3H3 |
InChI Key |
ZLOPAJAMUJNFFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(COP(OCC(C)Cl)OCC(C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



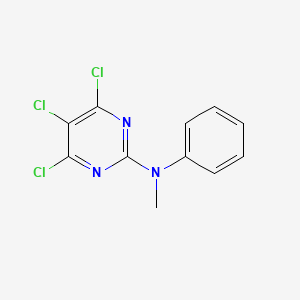

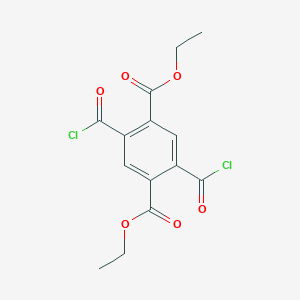
![1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione](/img/structure/B14732617.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]decanamide](/img/structure/B14732622.png)
